3'-O-Methyladenosine
Description
Significance of RNA Modifications in Gene Expression and Cellular Processes
The landscape of molecular biology has been profoundly shaped by the understanding that RNA is not merely a passive messenger between DNA and protein. Instead, it is a dynamic molecule subject to a vast array of chemical modifications, now numbering over 170 distinct types. cd-genomics.comcam.ac.uk These modifications are critical post-transcriptional regulators that significantly influence gene expression programs and are essential for normal development. cam.ac.ukresearchgate.netfrontiersin.org By altering the chemical properties of RNA, these modifications can affect transcript stability, splicing, nuclear export, localization, and translation efficiency. cd-genomics.comnih.govnih.gov This intricate layer of regulation, often referred to as the "epitranscriptome," allows for a rapid and flexible response to cellular cues and environmental changes, fine-tuning the proteome in ways that genomic information alone cannot. researchgate.netnih.gov
The enzymes responsible for adding, removing, and recognizing these RNA modifications are known as "writers," "erasers," and "readers," respectively. ijbs.comelsevier.es The dynamic interplay between these factors orchestrates the fate of RNA molecules and, consequently, cellular processes such as differentiation, immune responses, and stress responses. frontiersin.orgijbs.com Dysregulation of these RNA modification pathways has been implicated in a wide range of human diseases, including cancer, neurological disorders, and metabolic diseases. frontiersin.orgxiahepublishing.comassaygenie.com
Overview of Adenosine (B11128) Modifications: Differentiating 3'-O-Methyladenosine from Other Methylated Adenosines
Among the various RNA modifications, methylation of the adenosine base is one of the most common and extensively studied. This process involves the addition of a methyl group to different positions on the adenosine molecule, resulting in a family of distinct methylated adenosines, each with unique chemical properties and biological functions. Differentiating between these modifications is crucial for understanding their specific roles in cellular function. Key methylated adenosines include this compound, N6-Methyladenosine, 2'-O-Methyladenosine, N1-Methyladenosine, and N3-Methyladenosine.
This compound (3'-OMeA) is a monomethylated nucleoside where a methyl group is attached to the 3'-hydroxyl group of the ribose sugar. biosynth.comhmdb.ca This modification has been found to inhibit the activity of adenosine receptors, which are important for regulating blood pressure and central nervous system function. biosynth.combroadpharm.com Research also suggests its potential as an antiviral compound, with inhibitory activity against viruses like the West Nile Virus. biosynth.comambeed.com It can act as an RNA chain terminator in vitro. researchgate.net
N6-Methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and long non-coding RNAs. nih.govijbs.comfrontiersin.org The methyl group is added to the nitrogen atom at the 6th position of the adenine (B156593) base. xiahepublishing.com This modification is reversible and dynamically regulated by writer (e.g., METTL3, METTL14), eraser (e.g., FTO, ALKBH5), and reader (e.g., YTH domain proteins) proteins. ijbs.comwikipedia.org m6A plays a crucial role in nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation, thereby influencing a wide range of biological processes from stem cell differentiation to immune responses. nih.govijbs.comxiahepublishing.comfrontiersin.org
2'-O-Methyladenosine (2'-OMeA) involves the methylation of the 2'-hydroxyl group of the ribose sugar. trilinkbiotech.combiosynth.com This modification is known to increase the stability of RNA strands against nuclease cleavage and base hydrolysis. trilinkbiotech.com It is utilized in the synthesis of aptamers to enhance their resistance to degradation. trilinkbiotech.com 2'-O-Methyladenosine has also been identified as an analog of adenosine used in preparing nucleoside derivatives that can inhibit viral RNA translation and replication. biosynth.comcaymanchem.com
N1-Methyladenosine (m1A) is a modification where a methyl group is attached to the N1 position of the adenine base. cd-genomics.comresearchgate.net This modification introduces a positive charge and disrupts Watson-Crick base pairing, thereby influencing RNA structure and its interactions with proteins. researchgate.netoup.com Initially found in non-coding RNAs like tRNA and rRNA, m1A is now known to be present in mRNA as well, where it is associated with regulating RNA stability and translation. cd-genomics.comfrontiersin.orgresearchgate.net
N3-Methyladenosine (3-mA) is a derivative of adenosine with a methyl group at the N3 position of the adenine ring. ontosight.ai This modification gives it distinct chemical and biological properties. ontosight.ai It is involved in regulating gene expression related to cell growth and differentiation and participates in cellular stress responses. ontosight.ai
Interactive Data Table: Comparison of Methylated Adenosines
| Compound Name | Position of Methylation | Key Biological Roles |
| This compound | 3'-hydroxyl of ribose | Inhibition of adenosine receptors, potential antiviral activity, RNA chain termination. biosynth.combroadpharm.comambeed.comresearchgate.net |
| N6-Methyladenosine | N6 of adenine base | Regulates mRNA splicing, export, stability, and translation; involved in numerous cellular processes. nih.govijbs.comxiahepublishing.comfrontiersin.org |
| 2'-O-Methyladenosine | 2'-hydroxyl of ribose | Increases RNA stability against nucleases; used in antiviral nucleoside derivatives. trilinkbiotech.combiosynth.comcaymanchem.com |
| N1-Methyladenosine | N1 of adenine base | Disrupts base pairing, influences RNA structure and translation. cd-genomics.comresearchgate.netoup.comfrontiersin.orgresearchgate.net |
| N3-Methyladenosine | N3 of adenine ring | Regulates gene expression for cell growth, involved in cellular stress responses. ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFZRROCNNRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908155 | |
| Record name | 9-(3-O-Methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-22-8 | |
| Record name | 3'-O-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(3-O-Methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification Methodologies for 3 O Methyladenosine
Regioselective Synthetic Routes
The selective methylation of the 3'-hydroxyl group of adenosine (B11128) presents a significant challenge due to the presence of other reactive hydroxyl groups at the 2' and 5' positions, as well as reactive sites on the adenine (B156593) base. researchgate.netrsc.org
Chemoenzymatic Approaches for Isomer Separation and Purification
Direct chemical methylation of adenosine often results in a mixture of 2'-O- and 3'-O-methylated isomers. researchgate.netnih.gov Chemoenzymatic strategies offer an effective solution for the separation and purification of these regioisomers. researchgate.netresearchgate.net One such method involves the selective enzymatic acylation of the isomer mixture. researchgate.net
For instance, immobilized Pseudomonas cepacia lipase (B570770) (PSL-C) can be used with an acyl donor like acetonoxime levulinate. researchgate.net This enzyme selectively acylates the 3'-hydroxyl group of 2'-O-methyladenosine, leaving the 3'-O-methyladenosine largely unreacted. researchgate.net This difference in reactivity allows for the separation of the two isomers. The acylated 2'-O-methyladenosine can be extracted into an organic layer, while the desired this compound remains in the aqueous layer, from which it can be isolated with high purity. researchgate.net A study demonstrated the isolation of this compound in 81% yield and 97% purity from an initial 1:1 mixture of isomers using this method. researchgate.net
Another enzymatic approach utilizes adenosine deaminase, which can preferentially deaminate certain methylated isomers. For example, in a synthesis starting from 2-aminoadenosine (B16350), the resulting mixture of 3'-O-methyl-2-aminoadenosine and 2'-O-methyl-2-aminoadenosine was treated with adenosine deaminase. The enzyme selectively deaminated the 3'-O-methylated version to produce 3'-O-methylguanosine, which could then be easily separated. researchgate.net
Table 1: Chemoenzymatic Separation of 2'-/3'-O-Methyladenosine Isomers
| Enzyme | Acyl Donor | Selectivity | Result |
|---|---|---|---|
| Immobilized Pseudomonas cepacia lipase (PSL-C) | Acetonoxime levulinate | High selectivity for 3'-OH of 2'-O-methyladenosine | Separation of isomers with high purity of this compound. researchgate.net |
Chemical Methylation Strategies and Reagent Selection
Several chemical reagents have been employed for the methylation of adenosine, each with varying degrees of regioselectivity and efficiency.
Diazomethane (B1218177) : The reaction of diazomethane with adenosine in a partially aqueous medium can produce a mixture of methylated products, including 2'-O-methyladenosine, this compound, and di-methylated derivatives. researchgate.net The use of a catalyst like stannous chloride can influence the regioselectivity. For example, methylation of 2-aminoadenosine with diazomethane in the presence of stannous chloride in DMF at 50°C preferentially yielded 3'-O-methyl-2-aminoadenosine (90% yield) over the 2'-O-methyl isomer (10% yield). researchgate.net
Methyl Iodide : Methylation of adenosine with methyl iodide in an anhydrous alkaline medium is another common method. nih.gov This reaction typically favors the formation of the 2'-O-methyl isomer over the 3'-O-methyl isomer, with reported ratios around 8 to 1. nih.gov The reaction also produces dimethylated side products. nih.gov
Methyl p-Toluenesulfonate : Methyl p-toluenesulfonate has been reported as a safer alternative reagent for the 2'-O-methylation of adenosine. researchgate.net
Table 2: Chemical Methylation Reagents for Adenosine
| Reagent | Conditions | Typical Product Ratio (2'-O- vs 3'-O-) | Notes |
|---|---|---|---|
| Diazomethane | Partially aqueous medium | ~3:1 | Also produces di-methylated products. researchgate.net |
| Diazomethane with SnCl₂ | DMF, 50°C (with 2-aminoadenosine) | 1:9 | Favors 3'-O-methylation. researchgate.net |
| Methyl Iodide | Anhydrous alkaline medium, 0°C | ~8:1 | Favors 2'-O-methylation. nih.gov |
Challenges in Regioselective Synthesis and Isomeric Purity
The primary challenge in the synthesis of this compound is achieving high regioselectivity and isomeric purity. researchgate.netrsc.org The similar reactivity of the 2'- and 3'-hydroxyl groups on the ribose sugar makes it difficult to selectively methylate only the 3'-position. researchgate.netrsc.org
Direct chemical methylation often leads to a mixture of 2'-O- and this compound, along with other byproducts such as N6-methylated and di-methylated adenosine. nih.gov This necessitates subsequent, often complex, purification steps like column chromatography or crystallization to isolate the pure 3'-O-methyl isomer. nih.gov The low yield of the desired 3'-isomer in many direct methylation reactions further complicates the process. researchgate.netnih.gov
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is crucial for expanding its applications, particularly in the construction of modified oligonucleotides and as biochemical probes.
Incorporation into Modified Oligonucleotides
This compound can be incorporated into oligonucleotides to create modified sequences with specific properties. ki.se The synthesis of these modified oligonucleotides is typically achieved using phosphoramidite (B1245037) chemistry on a solid-phase synthesizer. acs.org To do this, a this compound phosphoramidite building block is first synthesized. This involves protecting the 5'-hydroxyl group, often with a dimethoxytrityl (DMT) group, and then phosphitylating the 2'-hydroxyl group. mdpi.comgoogle.com
The presence of the 3'-O-methyl group can confer desirable characteristics to the resulting oligonucleotide, such as increased stability against nuclease degradation. trilinkbiotech.com
Preparation of Phosphorylated Analogs (e.g., Diphosphates)
Phosphorylated analogs of this compound, such as this compound-5'-diphosphate (3'-OMe-ADP) and this compound-5'-triphosphate (3'-OMe-ATP), are valuable tools in biochemical studies. trilinkbiotech.com The synthesis of these analogs typically starts from this compound.
For example, the synthesis of this compound-5'-triphosphate can be achieved through chemical phosphorylation methods. trilinkbiotech.comtrilinkbiotech.com These phosphorylated analogs can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism. For instance, 3'-O-methylated nucleoside triphosphates have been shown to act as RNA chain terminators. researchgate.net
Synthesis of C-Methyl Analogs (e.g., 3'-C-Methyladenosine)
The introduction of a methyl group at the 3'-carbon of the ribose sugar fundamentally alters the structure of adenosine, leading to the formation of 3'-C-methyladenosine. This modification has been a subject of significant interest in medicinal chemistry. The synthesis of 3'-C-methyladenosine and its analogs involves complex, multi-step procedures, often requiring stereoselective control to obtain the desired isomer.
A primary strategy for the synthesis of 3'-C-methyladenosine begins with a suitably protected sugar derivative. researchgate.net One established method starts from 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net This starting material undergoes oxidation to yield a 3-keto intermediate, which then reacts with a methyl Grignard reagent. researchgate.net This key reaction introduces the methyl group onto the 3'-carbon, leading to the formation of a branched-chain sugar which is a crucial precursor for 3'-C-methyladenosine. researchgate.net
Another approach utilizes a protected keto nucleoside directly. A Grignard reaction with a methylating agent is performed on this substrate. scispace.com The solvent for this reaction plays a critical role in the stereochemical outcome. When conducted in tetrahydrofuran (B95107) (THF), the reaction predominantly yields the xylo-configured product. scispace.com However, using diethyl ether as the solvent favors the formation of the ribo epimer, which is the direct precursor to 3'-C-methyladenosine, although the xylo form is still the major product. scispace.com
The synthesis of 3'-deoxy-3'-C-methyl nucleoside analogs has also been accomplished. These syntheses often start from the corresponding 3'-deoxy-3'-C-methyl parent ribonucleosides and involve a radical deoxygenation step to remove the 2'-hydroxyl group. nih.gov This methodology has been used to prepare a range of 2',3'-dideoxy-3'-C-methyl nucleosides containing the five naturally occurring nucleic acid bases. nih.gov
Detailed research findings have outlined specific synthetic pathways. For instance, the synthesis of 3'-C-methyladenosine involves the preparation of the key sugar intermediate, 3-C-methyl-D-ribofuranose. researchgate.net The synthetic sequence is summarized in the table below.
Table 1: Synthetic Pathway for 3-C-Methyl-D-Ribofuranose Intermediate
| Step | Starting Material | Reagent(s) | Product |
| 1 | 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose | Ruthenium tetroxide (RuO₄) | 5-O-benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose |
| 2 | 5-O-benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose | Methylmagnesium bromide (CH₃MgBr) | 5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose |
| 3 | 5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose | Acidic methanol | Methyl 5-O-benzoyl-3-C-methyl-D-ribofuranoside |
This table details the key transformations in the synthesis of the sugar moiety required for 3'-C-methyladenosine, as described in the literature. researchgate.net
Once the modified sugar is obtained, it is then coupled with a protected adenine base to form the final nucleoside analog. Subsequent deprotection steps yield 3'-C-methyladenosine. scispace.com Further modifications can be made, such as phosphorylation to produce analogs like 3'-C-methyladenosine diphosphate (B83284). acs.orgnih.gov
Table 2: Key Compounds in the Synthesis of 3'-C-Methyladenosine
| Compound Name | Role in Synthesis |
| 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose | Starting material researchgate.net |
| 5-O-benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose | Keto-intermediate researchgate.net |
| 5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose | Branched-chain sugar precursor researchgate.net |
| 9-(3'-C-Methyl-β-D-xylo-furanosyl)adenine | Epimer of 3'-C-methyladenosine scispace.com |
| 3'-C-Methyladenosine | Final product researchgate.netscispace.com |
This table lists the crucial chemical compounds involved in the synthesis of 3'-C-methyladenosine.
Biochemical Roles and Molecular Mechanisms of 3 O Methyladenosine
Influence on RNA Structure and Conformational Dynamics
Specific research detailing the influence of an incorporated 3'-O-Methyladenosine on the structure and conformational dynamics of an RNA molecule is limited in publicly available scientific literature. The primary application of this compound is as a chain terminator in its 5'-triphosphate form, which inherently prevents the formation of a larger RNA polymer where such structural influences could be studied.
For context, extensive research exists on its isomer, 2'-O-Methyladenosine (Am) , a naturally occurring RNA modification. Studies on 2'-O-methylated nucleotides show that this modification biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.govresearchgate.net This C3'-endo preference pre-organizes the nucleotide for helical stacking, thereby increasing the thermal stability of RNA duplexes. nih.gov The 2'-O-methyl group can also influence the local and global conformational dynamics of complex RNA structures. nih.gov However, it is crucial to note that these findings pertain to 2'-O-methylation and cannot be directly extrapolated to 3'-O-methylation, as the position of the methyl group significantly alters its steric and chemical environment.
Role as an RNA Chain Terminator in In Vitro Transcription Systems (as 5'-triphosphate)
The most significant and well-characterized role of this compound is in its 5'-triphosphate form (3'-O-Me-ATP), where it functions as a potent RNA chain terminator during in vitro transcription. genelink.com
The mechanism of action is direct and unambiguous. RNA polymerases catalyze the formation of a 3'-5' phosphodiester bond by facilitating a nucleophilic attack from the 3'-hydroxyl group of the last nucleotide in the growing RNA chain on the alpha-phosphate of an incoming nucleoside triphosphate (NTP). wikipedia.org When 3'-O-Me-ATP is incorporated, the resulting 3' end of the RNA chain lacks the essential 3'-hydroxyl group; instead, it has a chemically inert 3'-O-methyl group. This modification makes it impossible for the RNA polymerase to add the next nucleotide, leading to the irreversible termination of transcript elongation. genelink.com
This property is widely exploited in molecular biology for various applications:
Transcriptional Mapping: Using 3'-O-methylated NTPs allows for the generation of a ladder of RNA transcripts of varying lengths, which can be used to map transcription start sites or pause sites.
Controlling Transcription Orientation: A notable application is in the form of the Anti-Reverse Cap Analog (ARCA). ARCA is a dinucleotide (m7GpppG) where the 7-methylguanosine (B147621) (m7G) moiety is modified with a 3'-O-methyl group. During in vitro transcription, this modification ensures that the cap analog is incorporated only in the correct forward orientation at the 5' end of the mRNA. If it were to be incorporated in the reverse orientation, its 3'-O-methyl group would act as a terminator, preventing elongation. neb-online.de This results in a higher yield of correctly capped, translationally competent mRNA.
Table 1: Properties of Chain-Terminating Ribonucleotides This table is interactive. Click on headers to sort.
| Nucleotide Analog | Position of Modification | Termination Mechanism | Key Application |
|---|---|---|---|
| This compound-5'-Triphosphate | 3'-O-methyl | Obligate Chain Terminator: Lacks the 3'-OH group required for phosphodiester bond formation. | In vitro transcription termination, Transcriptional mapping |
| 3'-Deoxyadenosine-5'-Triphosphate (Cordycepin) | 3'-H (lacks 3'-OH) | Obligate Chain Terminator: Lacks the 3'-OH group. | Transcriptional inhibitor, Research tool |
| 2'-C-Methyladenosine-5'-Triphosphate | 2'-C-methyl | Non-obligate Chain Terminator: Steric hindrance after incorporation prevents the next NTP from binding correctly. plos.org | Antiviral drug development |
| Anti-Reverse Cap Analog (ARCA) | 3'-O-methyl on m7G | Directional Incorporator & Terminator: Prevents elongation if incorporated in the reverse orientation. | Production of correctly capped mRNA |
Investigating Interactions with RNA-Modifying Enzymes and Protein Factors
The primary protein interaction documented for this compound (as 3'-O-Me-ATP) is with RNA polymerase . It is recognized by the polymerase as a substrate analogous to natural ATP and is incorporated into the nascent RNA chain. duke.edu However, once incorporated, it effectively becomes an inhibitor of the enzyme's elongation activity. The polymerase is unable to proceed, leading to a stalled and ultimately terminated transcription complex. genelink.com
Unlike naturally occurring RNA modifications such as N6-methyladenosine (m6A) or N1-methyladenosine (m1A), this compound is not known to be a natural post-transcriptional modification. wikipedia.orgglenresearch.com Consequently, there is no known system of "writer" enzymes that would install this mark on RNA in a biological context, nor are there "eraser" demethylases to remove it. cd-genomics.com
Furthermore, the concept of "reader" proteins—factors that specifically recognize a modification and mediate its downstream effects (e.g., influencing RNA stability or translation)—does not apply to this compound in the same way it does for natural modifications. mdpi.comamegroups.org The interaction of 3'-O-Me-ATP is defined by its role as a substrate and subsequent inhibitor for RNA polymerases during synthesis, rather than as a binding site for regulatory proteins on a mature RNA molecule.
Enzymatic and Metabolic Interactions Involving 3 O Methyladenosine
Evaluation as Substrate or Inhibitor for Nucleoside-Modifying Enzymes
Interaction with Adenosine (B11128) Deaminase
3'-O-Methyladenosine has been identified as an inhibitor of adenosine deaminase (ADA). Specifically, it inhibits adenosine deaminase type VII with a reported inhibition constant (Ki) of 493 µM. targetmol.comtargetmol.com Another derivative, 3'-O-[5-(dimethylamino)naphthalene-1-sulfonyl]adenosine, acts as a reversible competitive inhibitor of adenosine deaminase with a dissociation constant (KI) of (1.54 +/- 0.13) X 10(-5) M. nih.gov The interaction of this fluorescent analog with the enzyme's active site is evidenced by a significant blue shift in its fluorescence emission and an increase in its fluorescence quantum yield upon binding. nih.gov
In contrast to its inhibitory role, a study on purified adenosine deaminase from mice small intestine indicated that the enzyme's relative activity towards 2'-o-methyl adenosine was 30% higher compared to its natural substrate, adenosine. nih.gov This suggests that while modifications at the 3'-position can lead to inhibition, modifications at the 2'-position can in some cases be accommodated or even favored by the enzyme. For context, other modified adenosines such as N(6)-methyladenosine are slow substrates for some adenosine deaminases like ADAR2, while N(6)-ethyladenosine shows no product formation. nih.gov
It's important to note that the broader family of adenosine deaminases is crucial for purine (B94841) metabolism, catalyzing the conversion of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. medchemexpress.com These enzymes are vital for the development and maintenance of the immune system. targetmol.com
Table 1: Interaction of this compound and Related Compounds with Adenosine Deaminase
| Compound | Interaction Type | Enzyme Source/Type | Ki Value | Notes |
|---|---|---|---|---|
| This compound | Inhibitor | Adenosine Deaminase Type VII | 493 µM | targetmol.comtargetmol.com |
| 3'-O-[5-(dimethylamino)naphthalene-1-sulfonyl]adenosine | Reversible Competitive Inhibitor | Adenosine Deaminase | (1.54 +/- 0.13) X 10(-5) M | nih.gov |
| 2'-O-Methyladenosine | Substrate | Mice Small Intestine Adenosine Deaminase | - | Relative activity was 30% higher than with adenosine. nih.gov |
Susceptibility to Nucleoside Hydrolases
The stability of the glycosidic bond in nucleoside analogs is a critical factor in their biological activity, as cleavage by nucleoside hydrolases can lead to inactivation. nih.gov Research on a novel nucleoside hydrolase, RK9NH, demonstrated that while it accepts a range of ribonucleosides as substrates, including 2'-O-methyluridine, it shows only small amounts of product formation with 2'-O-methyladenosine. mdpi.com Notably, 3'-O-methyluridine was not accepted as a substrate by this enzyme at all, suggesting that the position of the methyl group on the ribose sugar is a key determinant for substrate recognition and hydrolysis by this particular enzyme. mdpi.com Another study on a nucleoside hydrolase from Lactobacillus buchneri (LbNH) also showed a preference for ribonucleosides and 2'-O-methylated nucleosides, but reacted weakly with 2'-deoxyribonucleosides. researchgate.net
The introduction of a methyl group at the 3-position of the purine ring, as in 3-methyladenosine, has been shown to make the glycosidic bond significantly more susceptible to acidic hydrolysis. rsc.orgclockss.orgrsc.org This increased lability under acidic conditions highlights the profound impact of even small chemical modifications on the stability of these molecules. rsc.orgclockss.org
Binding and Allosteric Effects with Ribonucleoside Diphosphate (B83284) Reductases (using 3'-C-methyl-ADP analogs)
Ribonucleoside diphosphate reductases (RNRs) are crucial enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. diva-portal.orgfrontiersin.orgwikipedia.org These enzymes are subject to complex allosteric regulation by nucleotide effectors that bind to specificity and activity sites. diva-portal.orgfrontiersin.orgacs.org
Studies using analogs such as 3'-C-methyladenosine diphosphate (3'-C-methyl-ADP) have provided insights into the enzyme's mechanism and regulation. With the adenosylcobalamin-dependent RNR from Corynebacterium nephridii, 3'-C-methyl-ADP was found to not be a substrate for the reductase. nih.gov However, it did function as an allosteric effector and an inhibitor of the reduction of ADP. nih.gov This indicates that while the enzyme can bind this analog, the 3'-C-methyl modification prevents the catalytic reduction from occurring. nih.gov
In contrast, studies on 2'-C-methyladenosine diphosphate (2'-MeADP) with the same enzyme showed that this analog acts as a mechanism-based inhibitor. nih.gov It partitions between being reduced to 2'-deoxy-2'-C-methyladenosine diphosphate and undergoing degradation. nih.govacs.org This suggests that the position of the methyl group is critical in determining whether the analog acts as a simple inhibitor or a mechanism-based inactivator.
**Table 2: Interaction of Methylated ADP Analogs with Ribonucleoside Diphosphate Reductase from *Corynebacterium nephridii***
| Compound | Interaction Type | Outcome |
|---|---|---|
| 3'-C-Methyl-ADP | Allosteric Effector, Inhibitor | Not a substrate; inhibits ADP reduction. nih.gov |
| 2'-C-Methyl-ADP | Mechanism-Based Inhibitor | Partitions between reduction and degradation. nih.govacs.org |
Consideration as a Model Compound in Enzymatic Reaction Mechanism Studies (e.g., pKa estimation in ribozyme catalysis)
Modified nucleosides, including methylated adenosines, are valuable tools for studying the mechanisms of enzymes, particularly ribozymes. The pKa values of nucleobases can be significantly altered by modifications, which in turn affects their roles in catalysis. acs.org For instance, in the hammerhead ribozyme, substituting the general base G12 with A12, which has a much lower pKa, slows the self-cleavage reaction rate by approximately 100,000-fold, allowing for the capture of catalytic intermediates. plos.org
While direct studies on the use of this compound for pKa estimation in ribozyme catalysis are not prevalent in the searched literature, the principle is well-established. The introduction of a methyl group can influence the electronic properties and conformation of the nucleoside, which would be expected to alter the pKa of the nucleobase. This is a key consideration in ribozyme catalysis, where protonated nucleobases often play critical roles in transition-state stabilization and acid-base catalysis. nih.govnih.gov Computational studies have been employed to predict the pKa values of modified nucleosides and understand their impact on reaction mechanisms, such as in the methyltransferase ribozyme MTR1. researchgate.net
Pathways of Nucleoside Metabolism and Modified Adenosines
The metabolism of adenosine and its modified analogs is a complex network of pathways crucial for cellular homeostasis. biorxiv.orgbiorxiv.orgnih.gov Intracellular adenosine is primarily managed through two routes: phosphorylation to adenosine monophosphate (AMP) by adenosine kinase (ADK) or deamination to inosine by adenosine deaminase (ADA). nih.govfrontiersin.org These pathways are part of a larger system known as central metabolism, which includes glycolysis and the tricarboxylic acid (TCA) cycle, and provides the building blocks for essential cellular molecules. libretexts.org
Recent research has highlighted a sequential pathway for the metabolism of RNA-derived modified adenosines such as N6-methyladenosine (m6A). biorxiv.orgbiorxiv.org These modified nucleosides are first phosphorylated by ADK and then deaminated by an adenosine deaminase-like (ADAL) protein to inosine monophosphate (IMP). biorxiv.orgbiorxiv.org This pathway is essential for preventing the toxic accumulation of these modified adenosines. biorxiv.org Disruption of this pathway, for example through ADK deficiency, can lead to the accumulation of modified adenosines and result in metabolic defects. biorxiv.org
The metabolism of these compounds is also linked to epigenetic regulation. ADK activity is connected to the S-adenosylmethionine (SAM) dependent transmethylation pathway, which is responsible for DNA and histone methylation. nih.govnih.gov By regulating adenosine levels, ADK can influence the flux of methyl groups and thus impact the epigenetic landscape of the cell. nih.gov
Structural Biology and Conformational Analysis of 3 O Methyladenosine
X-ray Crystallography Studies of 3'-O-Methyladenosine and its Derivatives
A study on 1-deaza-3'-O-methyladenosine, a derivative of this compound, revealed its conformation in the solid state. The analysis showed that the glycosyl torsion angle (χ) is in the syn-range, a conformation stabilized by an intramolecular hydrogen bond. tandfonline.com The ribofuranose moiety was found to adopt a C-3'-exo (2E) conformation, and the orientation of the exocyclic C(4')-C(5') bond was determined to be +sc (gauche+). tandfonline.com
In another study, the crystal structure of N6-methoxy-2',3',5'-tri-O-methyladenosine was determined. nih.gov This derivative crystallized in the space group P2(1)2(1)2(1) with specific unit cell dimensions. The glycosidic torsion angle was found to be in the anti range. nih.gov The furanose ring exhibited a C2'-exo/C3'-endo pucker. nih.gov
| Derivative | Space Group | Unit Cell Dimensions | Glycosidic Torsion Angle (χ) | Ribose Pucker | Reference |
|---|---|---|---|---|---|
| 1-deaza-3'-O-methyladenosine | Not Specified | Not Specified | 64.7° (syn) | 2E (C-3'-exo) | tandfonline.com |
| N6-methoxy-2',3',5'-tri-O-methyladenosine | P2(1)2(1)2(1) | a = 4.693 Å, b = 11.412 Å, c = 31.741 Å | -3.6° (anti) | C2'-exo/C3'-endo | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution, providing a more dynamic picture of their structure compared to the static view from X-ray crystallography. copernicus.orgresearchgate.net For this compound, NMR studies have been crucial in understanding the conformational equilibria of the glycosidic bond, the ribose ring, and the exocyclic group.
The glycosidic torsion angle (χ) describes the orientation of the adenine (B156593) base relative to the ribose sugar around the N-glycosidic bond (N9-C1'). qmul.ac.uk This rotation gives rise to two major conformations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the ring. calstate.edu
In the case of 1-deaza-3'-O-methyladenosine, NMR studies have shown that the conformation in solution is very similar to that observed in the solid state, indicating a preference for the syn conformation. tandfonline.com This preference is noteworthy as the anti conformation is generally more favored for purine (B94841) nucleosides due to reduced steric hindrance. calstate.edu The stabilization of the syn conformation in this derivative is attributed to specific intramolecular interactions. tandfonline.com
For 1-deaza-3'-O-methyladenosine, the ribofuranose moiety adopts a C-3'-exo (S-type) conformation in the solid state, which is consistent with the solution conformation determined by NMR. tandfonline.com Studies on other modified nucleosides have shown that methylation at the 2'-O position can influence the sugar pucker, often stabilizing the C3'-endo conformation. researchgate.netoup.com
In 1-deaza-3'-O-methyladenosine, the orientation of the exocyclic C(4')-C(5') bond is found to be +sc (gauche+). tandfonline.com The presence of a phosphate (B84403) group at the 5' position, as in nucleoside 5'-phosphates, often restricts rotation around the C4'-C5' bond, favoring a gauche-gauche conformation. ttu.ee
| Derivative | Glycosidic Torsion (χ) | Predominant Ribose Pucker | Exocyclic Bond (γ) | Reference |
|---|---|---|---|---|
| 1-deaza-3'-O-methyladenosine | syn | S-type (C-3'-exo) | +sc (gauche+) | tandfonline.com |
Determination of Ribofuranose Moiety Conformations
Hydrogen Bonding Interactions and Stereoelectronic Effects of 3'-O-Methylation
The introduction of a methyl group at the 3'-O position has significant consequences for the hydrogen bonding capabilities and stereoelectronic properties of the adenosine (B11128) molecule. The 3'-hydroxyl group is a hydrogen bond donor and acceptor, and its methylation eliminates its ability to donate a hydrogen bond. This modification can disrupt or alter the hydrogen bonding networks that are critical for the structure and function of nucleic acids and for interactions with proteins. explorationpub.com
Stereoelectronic effects, which arise from the interaction of electron orbitals of adjacent atoms, are also influenced by 3'-O-methylation. wisc.edu These effects can impact the stability of certain conformations. For instance, the gauche effect, an interaction between adjacent electronegative atoms, can influence the puckering of the ribose ring. The presence of the 3'-O-methyl group can alter these stereoelectronic interactions, thereby shifting the conformational equilibrium of the sugar moiety. wisc.edu
Furthermore, intramolecular hydrogen bonds can play a significant role in determining the preferred conformation. In the case of 1-deaza-3'-O-methyladenosine, an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) of the base stabilizes the syn conformation. tandfonline.com Quantum chemical studies on 3-methyl-2'-deoxyadenosine (B1221561) have shown that an intramolecular C8–H···O5′ hydrogen bond can influence the strength of the N-glycosidic bond. researchgate.net
Advanced Research Techniques and Methodologies for Studying 3 O Methyladenosine
Chromatographic Techniques for Separation and Purification
The initial and crucial step in studying 3'-O-Methyladenosine often involves its separation and purification from complex biological mixtures or synthetic reaction products. Chromatographic techniques are paramount for this purpose, with silica (B1680970) gel and Dowex resins being prominent examples.
Silica Gel Chromatography: Silica gel is a versatile and widely used stationary phase in chromatography. wiserpub.comwindows.netcommonorganicchemistry.com Its polar surface allows for the separation of compounds based on their polarity. In the context of nucleosides like this compound, silica gel chromatography can be employed to separate it from other, less polar or more polar, nucleoside analogues and impurities. mcmaster.cacardiff.ac.uk The choice of solvent system (mobile phase) is critical and is tailored to achieve optimal separation. For instance, a gradient of solvents with increasing polarity, such as a chloroform-methanol mixture, has been effectively used for the purification of similar polar compounds. wiserpub.com
Dowex Resin Chromatography: Dowex resins are ion-exchange chromatography resins that separate molecules based on their net charge. This technique is particularly useful for separating charged molecules like nucleosides, which can carry charges on their phosphate (B84403) groups or heterocyclic bases depending on the pH. While specific applications for this compound are not extensively detailed in the provided results, the principle of ion-exchange chromatography is a standard method for nucleoside purification. Dowex resins have been used in the broader context of purifying compounds with similar chemical properties. wiserpub.com
Table 1: Chromatographic Methods for Nucleoside Separation
| Technique | Stationary Phase | Principle of Separation | Typical Application for this compound |
| Silica Gel Chromatography | Silica Gel | Adsorption based on polarity | Purification from reaction mixtures and separation from other nucleosides. mcmaster.cacardiff.ac.uk |
| Ion-Exchange Chromatography | Dowex Resin | Separation based on net charge | Separation from charged impurities and other nucleotides. |
Advanced Spectroscopic Characterization
Once purified, the precise chemical structure of this compound is elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR are used to identify the specific protons and carbons in the molecule, confirming the presence of the methyl group and its attachment at the 3'-O position of the ribose sugar. uvic.ca Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further establish the connectivity between different atoms within the molecule. researchgate.net NMR is also powerful in observing conformational changes in molecules upon interaction with other biomolecules, such as proteins or RNA. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides highly accurate information about the molecular weight and elemental composition of a compound. uvic.ca For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can confirm its molecular formula (C₁₁H₁₅N₅O₄). nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the loss of specific chemical groups. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful workflow for the analysis of complex mixtures containing modified nucleosides. nih.govnih.gov
Table 2: Spectroscopic Data for this compound
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical environment of protons | Confirms the presence and location of the methyl group and other protons. |
| ¹³C NMR | Chemical environment of carbons | Identifies the carbon skeleton, including the ribose and adenine (B156593) moieties. copernicus.org |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Establishes the precise bonding arrangement within the molecule. researchgate.net |
| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition | Confirms the molecular formula C₁₁H₁₅N₅O₄. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Provides structural confirmation through characteristic fragmentation. |
Biochemical and Enzymatic Assays for Activity and Specificity
To understand the biological role of this compound, researchers employ a variety of biochemical and enzymatic assays. ksu.edu.saresearchgate.net These assays are designed to investigate the activity and specificity of enzymes that either produce, modify, or are affected by this compound.
A common approach involves incubating the enzyme of interest with its substrate(s), including S-adenosyl-L-methionine (SAM) as a methyl donor in the case of methyltransferases, and the target nucleoside or RNA. The reaction progress can be monitored by various methods, such as:
Radiometric Assays: Using a radiolabeled methyl group on SAM allows for the direct detection and quantification of the methylated product.
Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the product (this compound) from the substrate, allowing for its quantification.
Coupled Enzyme Assays: The production of a reaction byproduct, such as S-adenosyl-L-homocysteine (SAH), can be coupled to a second enzymatic reaction that generates a detectable signal, such as light in a bioluminescence assay. nih.gov
Antibody-Based Assays: Specific antibodies that recognize the methylated product can be used in enzyme-linked immunosorbent assay (ELISA)-like formats for quantification. nih.gov
These assays are crucial for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. nih.gov Factors influencing enzyme activity, such as pH, temperature, and the presence of metal ions, are also systematically investigated. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become powerful tools for investigating the structure, properties, and interactions of molecules like this compound at an atomic level. kallipos.gramazon.comwiley.com These approaches complement experimental data and provide insights that can be difficult to obtain through laboratory methods alone.
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound with high accuracy. researchgate.net This can aid in the interpretation of experimental NMR and IR spectra.
Molecular Mechanics (MM) and Molecular Dynamics (MD): MM force fields are used to simulate the dynamic behavior of this compound and its interactions with biological macromolecules like enzymes or RNA. kallipos.gr MD simulations can reveal how the methyl modification affects the conformation and flexibility of the nucleoside and its binding to a target molecule. These simulations can also be used to predict binding affinities and guide the design of experiments.
Metagenomic and Systems Biology Approaches for Enzyme Discovery
The discovery of novel enzymes that synthesize or modify this compound can be accelerated through metagenomic and systems biology approaches. frontiersin.orgnih.gov
Metagenomics: This field involves the study of genetic material recovered directly from environmental samples. nih.gov By sequencing the DNA from a diverse range of microorganisms, many of which cannot be cultured in the laboratory, researchers can identify novel gene sequences that are predicted to encode for methyltransferases or other nucleoside-modifying enzymes. mdpi.comrsc.org Functional metagenomics involves expressing these genes in a host organism, such as E. coli, and then screening for the desired enzymatic activity. nih.govmdpi.com
Systems Biology: This approach integrates various "omics" data (genomics, transcriptomics, proteomics, metabolomics) to understand the complex interactions within a biological system. By analyzing how the levels of genes, proteins, and metabolites change under different conditions, researchers can infer the function of uncharacterized enzymes and identify their role in metabolic pathways involving modified nucleosides like this compound.
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Biological Functions in Diverse Cellular Contexts
The biological roles of 3'-O-Methyladenosine are likely more extensive than currently known. Future research should aim to explore its functions in a wider range of cell types and organisms. Investigating its impact on different cellular signaling pathways and its potential involvement in various physiological and pathological conditions will be crucial. Understanding how its effects vary between normal and diseased cells, for instance in different types of cancer, could reveal new therapeutic opportunities. thno.orgnih.govnih.gov
Investigation of Cellular Kinase Activity Towards this compound
The phosphorylation of nucleosides is a key step in their activation and incorporation into nucleic acids. It is currently unknown whether cellular kinases can phosphorylate this compound to its corresponding 5'-mono-, di-, and triphosphate forms. Investigating this is essential to determine if it can be incorporated into RNA by cellular polymerases or if it primarily acts as a signaling molecule or an enzyme inhibitor. The synthesis and study of 3'-O-Methyl-ATP could provide insights into this area. apexbt.com
Exploring Interplay with Adenosine (B11128) Metabolism and Signaling Pathways
The interaction of this compound with the broader network of adenosine metabolism and signaling requires deeper exploration. Its effects on various adenosine receptors and its influence on the levels of other purine (B94841) metabolites need to be quantified more precisely. Understanding how this compound integrates into and perturbs these pathways will provide a more complete picture of its physiological role. frontiersin.org This includes its potential interplay with the complex regulation of m6A RNA methylation and its downstream effects on gene expression. dntb.gov.ua
Development of Novel Research Probes and Tools Utilizing this compound
The unique structure of this compound makes it a valuable scaffold for the development of new chemical probes. These probes could be used to identify and characterize its cellular binding partners and targets. For example, photo-affinity labeling probes or clickable versions of this compound could be synthesized to facilitate the identification of interacting proteins and enzymes. Such tools would be instrumental in uncovering its molecular mechanisms of action and discovering new biological functions.
Q & A
Basic Research Questions
Q. How can researchers validate the identity and purity of synthesized 3'-O-Methyladenosine?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR at 500.24 MHz and 31P NMR at 202.49 MHz) to confirm structural integrity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity (>99.5%) . For known compounds, cross-reference spectral data with literature (e.g., δ 3.30 ppm for methyl groups in 2'-O-methyladenosine derivatives) . For novel derivatives, include elemental analysis (C, H, N) and HPLC purity data .
Q. What experimental models are suitable for studying this compound's antihypertensive activity?
- Methodology : Use spontaneously hypertensive rats (SHR) for in vivo studies. Administer intraperitoneal (IP) doses (e.g., 100–200 mg/kg) and monitor blood pressure changes. Validate results with adenosine deaminase inhibition assays (Ki = 493 µM for type VII ADA) to confirm mechanism specificity .
Q. How does this compound resist degradation by adenosine deaminase (ADA)?
- Methodology : Perform enzymatic assays using ADA isoforms (e.g., type VII ADA) under physiological conditions. Compare degradation rates with unmodified adenosine. Structural analysis (e.g., X-ray crystallography) reveals that 3'-O-methylation sterically hinders ADA binding .
Advanced Research Questions
Q. How can conflicting reports on this compound's antiviral vs. antihypertensive activities be reconciled experimentally?
- Methodology : Conduct dose-response studies to determine tissue-specific effects. For antiviral activity (e.g., West Nile virus), use plaque reduction assays in Vero cells. For antihypertensive effects, combine in vivo SHR models with RNA-seq to identify transcriptomic changes linked to adenosine receptor modulation .
- Data Contradiction Analysis : Differences may arise from concentration-dependent effects or assay conditions. Validate using isothermal titration calorimetry (ITC) to measure binding affinities for viral polymerases vs. ADA isoforms .
Q. What strategies optimize the synthesis of this compound to minimize 2'-O-methylation byproducts?
- Methodology : Use regioselective alkylation with methyl iodide in DMF at 0°C. Monitor reaction progress via TLC (solvent system: CH2Cl2/CH3OH 97:3 v/v). Purify via silica column chromatography, and confirm regiochemistry by comparing NMR shifts (e.g., 2'-O-methyladenosine vs. This compound) .
- Experimental Design : Compare yields under varying NaH concentrations and reaction times. Crystallization from ethanol improves purity (>27% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
